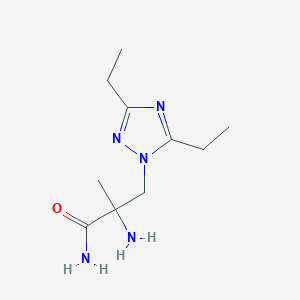
2-Amino-3-(3,5-diethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(3,5-diethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3,5-diethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.
Alkylation: The triazole ring is then alkylated with diethyl groups using an alkylating agent such as diethyl sulfate or diethyl iodide.
Amidation: The final step involves the introduction of the amino and amide groups. This can be achieved through a reaction with an appropriate amine and acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole compounds.
科学研究应用
2-Amino-3-(3,5-diethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-Amino-3-(3,5-diethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2-Amino-3-(1h-1,2,4-triazol-1-yl)-2-methylpropanamide: Lacks the diethyl groups, which may affect its biological activity.
3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanamide: Lacks the amino group, which may influence its reactivity and applications.
Uniqueness
2-Amino-3-(3,5-diethyl-1h-1,2,4-triazol-1-yl)-2-methylpropanamide is unique due to the presence of both the diethyl-substituted triazole ring and the amino group
属性
分子式 |
C10H19N5O |
|---|---|
分子量 |
225.29 g/mol |
IUPAC 名称 |
2-amino-3-(3,5-diethyl-1,2,4-triazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C10H19N5O/c1-4-7-13-8(5-2)15(14-7)6-10(3,12)9(11)16/h4-6,12H2,1-3H3,(H2,11,16) |
InChI 键 |
XYDGUHPKGATQDD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NN(C(=N1)CC)CC(C)(C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















